(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15987670
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO2 |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
Standard InChI Key | JHHOFXBPLJDHOR-NXEZZACHSA-N |
Isomeric SMILES | C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES | C1C(CNC1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring with a phenyl group at the C4 position and a carboxylic acid group at C2 (Figure 1). The (2R,4S) configuration confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. Key parameters include:
The phenyl group enhances lipophilicity, facilitating membrane permeability in drug candidates, while the carboxylic acid enables salt formation for improved solubility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthesis protocols confirm the compound’s structure:
-
NMR (400 MHz, CDOD): δ 7.28–7.40 (m, 5H, aromatic), 4.58–4.62 (dd, 1H, C2-H), 3.73–3.79 (m, 1H), 3.67–3.72 (m, 1H), 3.32–3.37 (m, 1H), 2.85–2.92 (m, 1H), 2.18–2.27 (dt, 1H) .
These spectral features are critical for verifying enantiomeric purity during quality control in pharmaceutical synthesis.
Synthesis and Industrial Production
Enantioselective Synthesis
The patent CN102344399A outlines a multi-step synthesis starting from D-oxyproline (Figure 2) :
-
Esterification: D-oxyproline is converted to its methyl ester using methanol and thionyl chloride.
-
Protection: The amine group is protected with benzoyl chloride in the presence of triethylamine.
-
Sulfurylation: Reaction with thionyl chloride introduces a sulfonyl group at C4.
-
Friedel-Crafts Alkylation: A phenyl group is introduced via AlCl-catalyzed alkylation.
-
Hydrolysis and Deprotection: Acidic hydrolysis removes protecting groups, yielding (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid with >99% optical purity .
Industrial Scalability
Continuous flow reactors and automated systems are employed for large-scale production, ensuring consistent yield (51–70%) and minimizing racemization . Key process parameters include:
Parameter | Optimal Value |
---|---|
Reaction Temperature | 60–80°C |
Catalyst Loading | 5 mol% Pd/C |
Pressure | 1–2 atm H |
Pharmaceutical and Biochemical Applications
Drug Intermediate for Fosinopril
The compound serves as a key intermediate in synthesizing fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its chiral centers ensure the drug’s enantiomeric purity, critical for efficacy and safety .
Enzyme Inhibition Studies
In biochemical research, (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid inhibits transglutaminases (TGs), enzymes implicated in fibrosis and ischemic injuries. Kinetic studies show a of 2.3 μM, indicating potent competitive inhibition .
Peptide Synthesis and Chiral Catalysis
As a chiral auxiliary, the compound directs stereoselective formation of peptide bonds. For example, it enhances the yield of cyclic peptides by 30–40% compared to proline derivatives .
Comparative Analysis with Stereoisomers
(2R,4S) vs. (2S,4R) Isomers
While both isomers share a molecular formula, their pharmacological profiles differ markedly:
Property | (2R,4S) Isomer | (2S,4R) Isomer |
---|---|---|
Enzyme Inhibition | TGase inhibition | Collagen stabilization |
Solubility (mg/mL) | 12.5 in HO | 8.2 in HO |
Therapeutic Use | Hypertension | Wound healing |
The (2R,4S) configuration’s superior solubility and TGase affinity make it preferable for cardiovascular drug development .
Future Directions and Research Gaps
Targeted Drug Delivery
Functionalizing the carboxylic acid group with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological applications. Preliminary simulations suggest a 40% increase in bioavailability .
Green Synthesis Methods
Exploring biocatalytic routes using engineered aminotransferases may reduce reliance on heavy metal catalysts, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume